Cas no 39503-52-1 (Methyl 5-bromo-2-hydroxy-4-methoxybenzoate)
Methyl 5-bromo-2-hydroxy-4-methoxybenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 5-bromo-2-hydroxy-4-methoxybenzoate
- 5-bromo-2-hydroxy-4-methoxyBenzoic acid methyl ester
- 5-Brom-2-hydroxy-4-methoxybenzoesaeuremethylester
- 5-Brom-2-hydroxy-4-methoxy-benzoesaeure-methylester
- 5-Brom-2-oxy-4-methoxy-benzoesaeure-methylester
- 5-bromo-2-hydroxy-4-methoxy-benzoic acid methyl ester
- AC1LKW9Q
- AO-800
- CTK6I9009
- methyl 5-bromo-4-methoxysalicylate
- SBB067787
- Methyl 5-bromo-2-hydroxy-4-methoxy-benzoate
- WLCVGKZBHDBQJN-UHFFFAOYSA-N
- FCH1335227
- AK133848
- AX8255399
- methyl 5-bromanyl-4-methoxy-2-oxidanyl-benzoate
- A824578
-
- MDL: MFCD03426751
- Inchi: 1S/C9H9BrO4/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4,11H,1-2H3
- InChI Key: WLCVGKZBHDBQJN-UHFFFAOYSA-N
- SMILES: BrC1=CC(C(=O)OC)=C(C=C1OC)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 209
- Topological Polar Surface Area: 55.8
Methyl 5-bromo-2-hydroxy-4-methoxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M170107-250mg |
METHYL 5-BROMO-2-HYDROXY-4-METHOXYBENZOATE |
39503-52-1 | 250mg |
¥247.00 | 2021-05-24 | ||
| Alichem | A019099155-1g |
Methyl 5-bromo-2-hydroxy-4-methoxybenzoate |
39503-52-1 | 95% | 1g |
$329.56 | 2023-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M897704-1g |
Methyl 5-bromo-2-hydroxy-4-methoxybenzoate |
39503-52-1 | ≥95% | 1g |
880.20 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M89150-5g |
Methyl 5-bromo-2-hydroxy-4-methoxybenzoate |
39503-52-1 | 95% | 5g |
¥1513.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M89150-250mg |
Methyl 5-bromo-2-hydroxy-4-methoxybenzoate |
39503-52-1 | 95% | 250mg |
¥77.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M89150-100mg |
Methyl 5-bromo-2-hydroxy-4-methoxybenzoate |
39503-52-1 | 95% | 100mg |
¥34.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M89150-1g |
Methyl 5-bromo-2-hydroxy-4-methoxybenzoate |
39503-52-1 | 95% | 1g |
¥303.0 | 2024-07-19 | |
| eNovation Chemicals LLC | D959373-100mg |
METHYL 5-BROMO-2-HYDROXY-4-METHOXYBENZOATE |
39503-52-1 | 95+% | 100mg |
$55 | 2024-06-06 | |
| eNovation Chemicals LLC | D959373-250mg |
METHYL 5-BROMO-2-HYDROXY-4-METHOXYBENZOATE |
39503-52-1 | 95+% | 250mg |
$60 | 2024-06-06 | |
| A2B Chem LLC | AF82134-250mg |
Methyl 5-bromo-2-hydroxy-4-methoxybenzoate |
39503-52-1 | 95% | 250mg |
$14.00 | 2023-12-30 |
Methyl 5-bromo-2-hydroxy-4-methoxybenzoate Suppliers
Methyl 5-bromo-2-hydroxy-4-methoxybenzoate Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on Methyl 5-bromo-2-hydroxy-4-methoxybenzoate
Methyl 5-bromo-2-hydroxy-4-methoxybenzoate (CAS No. 39503-52-1): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 5-bromo-2-hydroxy-4-methoxybenzoate (CAS No. 39503-52-1) is a versatile organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and broad applicability in drug synthesis. This compound, characterized by its bromine, hydroxyl, and methoxy functional groups, serves as a crucial intermediate in the development of various therapeutic agents.
The molecular structure of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate consists of a benzoate core substituted with a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a methoxy group at the 4-position. This specific arrangement of functional groups makes it an attractive building block for medicinal chemists seeking to design novel compounds with enhanced biological activity. The presence of the bromine atom, in particular, offers a reactive site for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in the synthesis of complex pharmaceutical molecules.
In recent years, the demand for efficient and sustainable synthetic methodologies has driven researchers to explore new applications of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate. One notable area of interest is its role in the synthesis of antiviral and anticancer agents. For instance, studies have demonstrated its utility in constructing heterocyclic scaffolds that exhibit potent inhibitory effects against viral proteases and kinases. The hydroxyl and methoxy groups provide opportunities for further derivatization, allowing chemists to fine-tune the pharmacokinetic properties of the resulting compounds.
The pharmaceutical industry has also leveraged Methyl 5-bromo-2-hydroxy-4-methoxybenzoate in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). By incorporating this intermediate into larger molecular frameworks, researchers have been able to generate novel NSAIDs with improved selectivity and reduced side effects. The bromine substituent, in particular, has been found to enhance binding affinity to target enzymes, thereby increasing the efficacy of the final drug product.
Moreover, the compound's role in agrochemical research cannot be overlooked. Its structural features make it a valuable precursor for synthesizing bioactive molecules that exhibit herbicidal and pesticidal properties. By modifying its functional groups, scientists have developed environmentally friendly alternatives to traditional agrochemicals that are both effective and sustainable.
The synthesis of Methyl 5-bromo-2-hydroxy-4-methoxybenzoate typically involves multi-step organic reactions starting from readily available aromatic precursors. Advanced catalytic systems and green chemistry principles have been employed to optimize yield and minimize waste. For example, recent advancements in photoredox catalysis have enabled more efficient bromination reactions, reducing reliance on harsh reagents and improving overall sustainability.
In conclusion, Methyl 5-bromo-2-hydroxy-4-methoxybenzoate (CAS No. 39503-52-1) is a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural features and reactivity make it indispensable for developing a wide range of therapeutic agents across various medical disciplines. As research continues to uncover new applications for this compound, its importance in drug discovery and development is likely to grow even further.
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